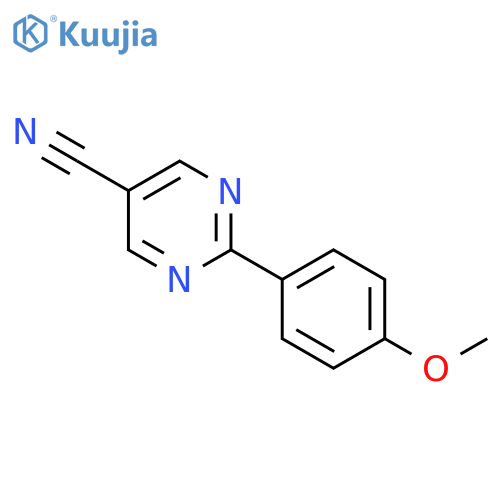

Cas no 65586-45-0 (5-PYRIMIDINECARBONITRILE, 2-(4-METHOXYPHENYL)-)

5-PYRIMIDINECARBONITRILE, 2-(4-METHOXYPHENYL)- 化学的及び物理的性質

名前と識別子

-

- 5-PYRIMIDINECARBONITRILE, 2-(4-METHOXYPHENYL)-

- 2-(4-METHOXYPHENYL)PYRIMIDINE-5-CARBONITRILE

- 65586-45-0

- SB58979

- 5-Pyrimidinecarbonitrile, 2-(4-methoxyphenyl)-

-

- インチ: InChI=1S/C12H9N3O/c1-16-11-4-2-10(3-5-11)12-14-7-9(6-13)8-15-12/h2-5,7-8H,1H3

- InChIKey: KOWCBUYADGVQIC-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 211.074561919Da

- どういたいしつりょう: 211.074561919Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 257

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 58.8Ų

5-PYRIMIDINECARBONITRILE, 2-(4-METHOXYPHENYL)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A089006506-1g |

2-(4-Methoxyphenyl)pyrimidine-5-carbonitrile |

65586-45-0 | 95% | 1g |

$602.55 | 2023-09-01 | |

| Chemenu | CM523542-1g |

2-(4-Methoxyphenyl)pyrimidine-5-carbonitrile |

65586-45-0 | 97% | 1g |

$573 | 2023-02-02 | |

| Crysdot LLC | CD11078001-1g |

2-(4-Methoxyphenyl)pyrimidine-5-carbonitrile |

65586-45-0 | 97% | 1g |

$579 | 2024-07-18 |

5-PYRIMIDINECARBONITRILE, 2-(4-METHOXYPHENYL)- 関連文献

-

1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725

-

Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360

-

Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285

-

Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605

5-PYRIMIDINECARBONITRILE, 2-(4-METHOXYPHENYL)-に関する追加情報

Introduction to 5-PYRIMIDINECARBONITRILE, 2-(4-METHOXYPHENYL) and Its Significance in Modern Chemical Research

5-PYRIMIDINECARBONITRILE, 2-(4-METHOXYPHENYL), with the CAS number 65586-45-0, is a compound of considerable interest in the field of pharmaceutical and agrochemical research. This heterocyclic organic molecule has garnered attention due to its unique structural properties and potential applications in drug discovery. The presence of a pyrimidine core appended with a nitrile group and a methoxyl-substituted phenyl ring endows it with a distinctive chemical profile that makes it a valuable scaffold for synthesizing novel bioactive molecules.

The compound's structure, characterized by its fused ring system, facilitates interactions with biological targets such as enzymes and receptors. This has led to its exploration in the development of inhibitors for various therapeutic applications. Recent studies have highlighted its role as a precursor in the synthesis of small-molecule inhibitors targeting diseases such as cancer and inflammation. The methoxyphenyl moiety, in particular, contributes to enhanced solubility and metabolic stability, which are critical factors in drug design.

In the realm of medicinal chemistry, 5-PYRIMIDINECARBONITRILE, 2-(4-METHOXYPHENYL) has been investigated for its potential as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is often associated with various diseases. By modulating kinase activity, compounds derived from this scaffold could offer therapeutic benefits. Preliminary computational studies suggest that modifications to the pyrimidine ring can fine-tune binding affinity to specific kinase targets, opening avenues for structure-activity relationship (SAR) studies.

Moreover, the compound's electronic properties make it an attractive candidate for materials science applications. The nitrile group imparts polar characteristics, while the aromatic ring system contributes to π-conjugation. These properties are exploited in designing organic semiconductors and light-emitting diodes (OLEDs). Researchers have demonstrated that derivatives of 5-PYRIMIDINECARBONITRILE, 2-(4-METHOXYPHENYL) can be incorporated into organic electronic devices, improving their efficiency and performance.

The synthesis of 5-PYRIMIDINECARBONITRILE, 2-(4-METHOXYPHENYL) involves multi-step organic transformations that highlight its synthetic versatility. One common synthetic route includes the condensation of malononitrile with 4-methoxybenzaldehyde under basic conditions to form the pyrimidine core. Subsequent functionalization introduces the nitrile group at the 5-position of the pyrimidine ring. This methodological approach underscores the compound's accessibility for further derivatization, enabling researchers to tailor its properties for specific applications.

Recent advances in green chemistry have also influenced the synthesis of this compound. Researchers are exploring catalytic methods that minimize waste and energy consumption. For instance, transition metal-catalyzed cross-coupling reactions have been employed to construct the pyrimidine ring efficiently. These sustainable approaches align with global efforts to reduce the environmental impact of chemical manufacturing.

The pharmacological potential of 5-PYRIMIDINECARBONITRILE, 2-(4-METHOXYPHENYL) has been further explored through high-throughput screening (HTS) campaigns. These screens have identified lead compounds that exhibit promising activity against disease-causing targets. One notable finding is its inhibitory effect on certain proteases involved in viral replication. This discovery has spurred interest in developing antiviral agents based on this scaffold.

In conclusion, 5-PYRIMIDINECARBONITRILE, 2-(4-METHOXYPHENYL) (CAS no. 65586-45-0) is a multifaceted compound with significant implications across pharmaceuticals and materials science. Its unique structural features and synthetic accessibility make it a valuable building block for developing innovative therapeutics and advanced materials. As research continues to uncover new applications for this compound, it is poised to remain at the forefront of chemical innovation.

65586-45-0 (5-PYRIMIDINECARBONITRILE, 2-(4-METHOXYPHENYL)-) 関連製品

- 2228252-95-5(2-(2-hydroxy-4-methoxyphenyl)ethanethioamide)

- 897471-50-0((2E)-1-4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl-3-(thiophen-2-yl)prop-2-en-1-one)

- 1805263-41-5(2-(Difluoromethyl)-3-iodo-5-(trifluoromethyl)pyridine-4-carboxaldehyde)

- 362502-79-2(1-[2-(1H-Indol-3-yl)-ethyl]-3-(4-methoxy-phenyl)-thiourea)

- 2172464-25-2(1-(4-chloro-3-methylphenyl)methyl-3-methylcyclobutan-1-ol)

- 2679827-89-3(rac-(1R,7R,8R)-2-acetyl-2-azabicyclo5.1.0octane-8-carboxylic acid)

- 2470436-74-7(4,5-Dibromo-2-methoxypyrimidine)

- 83889-67-2(1,3-Palmitolein-2-Olein)

- 1340431-79-9(1H-1,2,3-Triazole-4-methanamine, 1-(3,4-dimethylcyclohexyl)-)

- 899760-95-3(N-(3,4-dimethylphenyl)-3-4-(propan-2-yl)benzenesulfonyl-1,2,3triazolo1,5-aquinazolin-5-amine)